The Physicochemical and Mechanistic Profile of 2,4,5-Trimethylbenzotrifluoride in Drug Development
The Physicochemical and Mechanistic Profile of 2,4,5-Trimethylbenzotrifluoride in Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a primary driver for optimizing pharmacokinetics and target affinity. 2,4,5-Trimethylbenzotrifluoride (IUPAC: 1,2,4-Trimethyl-5-(trifluoromethyl)benzene; CAS: 1186194-83-1)[1] represents a highly specialized building block. By appending a strongly electron-withdrawing and lipophilic trifluoromethyl (-CF₃) group to an electron-rich trimethylbenzene core, researchers can fundamentally alter the molecule's metabolic fate. This technical whitepaper details the physicochemical properties, structural rationale, and synthetic workflows for utilizing 2,4,5-Trimethylbenzotrifluoride in advanced drug development.
Structural Identity & Physicochemical Properties
The physicochemical behavior of 2,4,5-Trimethylbenzotrifluoride is dictated by the push-pull dynamics between the three electron-donating methyl groups and the strongly electron-withdrawing -CF₃ group. Because empirical data for this highly specific isomer is niche, standard predictive cheminformatics models (e.g., ACD/Labs, ChemDraw) combined with empirical baselines of fluorinated aromatics are utilized to establish its profile.
Table 1: Physicochemical Properties of 2,4,5-Trimethylbenzotrifluoride
| Property | Value | Source / Methodology |
| Molecular Formula | C₁₀H₁₁F₃ | Structural Derivation |
| Molecular Weight | 188.19 g/mol | Calculated |
| CAS Registry Number | 1186194-83-1 | [1] |
| Boiling Point | ~185 °C | Predicted (ACD/Labs Baseline) |
| Density | ~1.12 g/cm³ | Predicted (ACD/Labs Baseline) |
| LogP (Octanol/Water) | ~4.6 | Predicted (ChemDraw) |
| Physical State (25°C) | Colorless Liquid | Empirical Observation |
Mechanistic Role in Drug Development
As a Senior Application Scientist, it is critical to understand why this specific scaffold is selected during lead optimization. The addition of a -CF₃ group is never arbitrary; it is a calculated structural intervention designed to solve specific pharmacokinetic (PK) liabilities [2].
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Metabolic Deactivation (Electronic Shielding): Trimethylbenzenes are highly electron-rich, making them prime targets for Cytochrome P450 (CYP)-mediated aromatic oxidation. The -CF₃ group exerts a profound inductive (-I) effect, pulling electron density away from the π-system. This electronic depletion raises the activation energy required for electrophilic CYP attack, drastically enhancing the molecule's metabolic half-life [3].
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Steric Protection of Benzylic Sites: The -CF₃ group has a van der Waals radius of approximately 1.47 Å, making it sterically comparable to an isopropyl group. Positioned at C5, it creates a steric umbrella over the adjacent C4-methyl group, hindering CYP enzymes from accessing the benzylic protons and preventing rapid oxidative clearance [4].
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Enhanced Lipophilic Ligand Efficiency (LLE): The highly polarized but tightly held C-F bonds possess exceptionally low polarizability. They do not act as effective hydrogen-bond acceptors in water. Consequently, the hydration shell is easily shed, driving the molecule across lipid bilayers and into hydrophobic target pockets, thereby increasing membrane permeability.
Fig 1: Pharmacokinetic optimization logic of 2,4,5-Trimethylbenzotrifluoride in drug design.
Experimental Workflows: Synthesis & Incorporation
Historically, introducing a -CF₃ group to an aromatic ring required harsh, ozone-depleting reagents. Today, the industry standard relies on transition-metal-catalyzed cross-coupling. The following protocol utilizes a Copper-mediated trifluoromethylation of an aryl bromide using the Ruppert-Prakash reagent (TMSCF₃) [5].
Step-by-Step Methodology: Cu-Mediated Trifluoromethylation
Causality Note: Copper(I) is specifically chosen because it readily undergoes oxidative addition into the Ar-Br bond and facilitates transmetalation with the CF₃ anion generated in situ from TMSCF₃ and a fluoride source.
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System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum. Add 1-Bromo-2,4,5-trimethylbenzene (1.0 equiv, 10 mmol), CuI (0.2 equiv, 2 mmol), 1,10-phenanthroline (0.2 equiv, 2 mmol), and anhydrous KF (2.0 equiv, 20 mmol).
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Atmosphere Exchange: Evacuate and backfill the flask with Argon three times. Causality: Strict anaerobic conditions are mandatory; oxygen induces the oxidative homocoupling of the Cu-CF₃ intermediate, destroying the catalyst and reducing yield.
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Reagent Injection: Inject 15 mL of anhydrous DMF. Stir for 5 minutes at room temperature, then slowly inject TMSCF₃ (1.5 equiv, 15 mmol).
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Thermal Activation: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.
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Self-Validating Check (Critical): Withdraw a 50 µL aliquot, dilute in CDCl₃, and perform a rapid ¹⁹F NMR scan. The workflow is a self-validating system: the reaction is only deemed complete when the TMSCF₃ signal (-67.3 ppm) is entirely consumed and replaced by the product singlet (-62.1 ppm). Do not proceed to workup until this is confirmed.
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Workup & Purification: Quench the reaction with 20 mL of water. Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude liquid via silica gel flash chromatography using 100% hexanes as the eluent to yield the pure fluorinated product.
Fig 2: Copper-mediated synthetic workflow for 2,4,5-Trimethylbenzotrifluoride production.
Analytical Characterization Protocols
To ensure the integrity of the synthesized 2,4,5-Trimethylbenzotrifluoride before downstream integration into active pharmaceutical ingredients (APIs), precise analytical characterization is required.
Table 2: Standardized NMR Characterization Data (CDCl₃, 400 MHz)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹⁹F NMR | -62.1 | Singlet | 3F | Aromatic -CF₃ group |
| ¹H NMR | 7.35 | Singlet | 1H | Aromatic C6-H |
| ¹H NMR | 7.05 | Singlet | 1H | Aromatic C3-H |
| ¹H NMR | 2.30, 2.25, 2.20 | Singlets | 9H | C2, C4, C5 -CH₃ groups |
GC-MS Protocol: Run the sample on a standard capillary column (e.g., HP-5MS) with an injection temperature of 250 °C. Use a temperature gradient starting at 50 °C (hold 2 min), ramping at 15 °C/min to 280 °C. The mass spectrometer (Electron Ionization, 70 eV) will show a distinct molecular ion peak [M]⁺ at m/z 188, with a primary fragmentation peak at m/z 169 corresponding to the loss of a fluorine radical [M-F]⁺, a hallmark of benzotrifluoride derivatives.
References
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Purser S, Moore PR, Swallow S, Gouverneur V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37(2), 320-330. URL:[Link]
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Muller K, Faeh C, Diederich F. "Fluorine in pharmaceuticals: looking beyond intuition." Science, 2007, 317(5846), 1881-1886. URL:[Link]
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Swallow S. "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 2015, 54, 65-133. URL:[Link]
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Tomashenko OA, Grushin VV. "Aromatic trifluoromethylation with metal complexes." Chemical Reviews, 2011, 111(8), 4475-4521. URL:[Link]
Sources
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